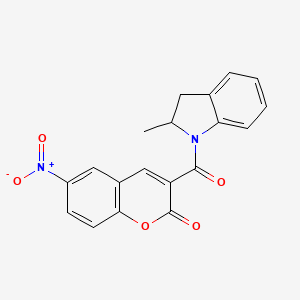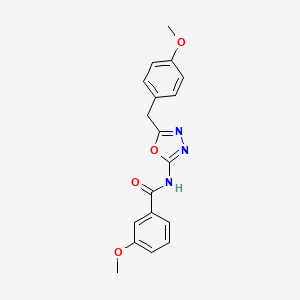
3-(2-methylindoline-1-carbonyl)-6-nitro-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indoline derivatives are key structural features commonly found in natural products and bioactive molecules . They are versatile materials used in scientific research, with applications ranging from drug discovery to material science.
Synthesis Analysis
A highly efficient protocol was developed for the synthesis of 3-(indoline-1-carbonyl)-N-(substituted) benzene sulfonamide analogs with excellent yields .Molecular Structure Analysis
The molecular structure of indoline derivatives allows for various applications, including drug discovery, molecular biology, and material science .Chemical Reactions Analysis
Indoline derivatives are known to have broad spectrum biological properties such as elastase inhibitors, carbonic anhydrase inhibitors, clostridium histolyticum collagenase inhibitors as well as herbicides and plant growth regulators .Physical And Chemical Properties Analysis
The physical and chemical properties of indoline derivatives can vary widely depending on the specific compound and its functional groups .Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecules
Research has shown that compounds related to "3-(2-methylindoline-1-carbonyl)-6-nitro-2H-chromen-2-one" are pivotal in synthesizing polycyclic spirooxindoles and chromenes, demonstrating significant stereoselectivity and efficiency. Tan et al. (2014) discussed the Zn(OTf)2-catalyzed asymmetric Michael addition/cyclization cascade, leading to the formation of polycyclic spirooxindoles with high stereoselectivity Enantioselective cascade Michael addition/cyclization reactions. Similarly, Korotaev et al. (2017) described the highly diastereoselective synthesis of novel 2,3,4-trisubstituted chromanes, showcasing the reaction's ability to produce complex molecules with defined stereochemistry Highly diastereoselective synthesis of novel 2,3,4-trisubstituted chromanes.
Photochromic Properties
The photochromic properties of related compounds have been a subject of interest for several researchers. Gal'bershtam et al. (1977) synthesized photochromic 1-carbethoxymethyl-3,3-dimethyl-6′-nitroindoline-2-spiro-2′-2H-chromenes, studying the impact of substituents on their photochromic behavior and kinetic properties Photochromic properties of some N-substituted 3,3-dimethyl-6′-nitroindoline-2-spiro-2′-2H-chromenes.
Creation of New Materials
The chemical reactivity of related compounds has been explored for the creation of new materials with potential applications in various fields. For instance, Zhang et al. (2004) utilized alpha-nitro ketone intermediates as electrophiles and nucleophiles for synthesizing compounds aimed at probing the Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction, highlighting the versatility of these compounds in creating bioactive molecules Alpha-nitro ketone as an electrophile and nucleophile.
Wirkmechanismus
The anticancer activity of some indoline derivatives has been evaluated in vitro against a series of different cell lines like A549 (lung cancer cell), HeLa (cervical), MCF-7 (breast cancer cell) and Du-145 (prostate cancer cell). The results revealed that most of the tested compounds showed IC50 values from 1.98 to 9.12 μM in different cell lines .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-methyl-2,3-dihydroindole-1-carbonyl)-6-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c1-11-8-12-4-2-3-5-16(12)20(11)18(22)15-10-13-9-14(21(24)25)6-7-17(13)26-19(15)23/h2-7,9-11H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTLZGVSLJYNOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxospiro[1H-indole-3,4'-piperidine]-1'-sulfonyl fluoride](/img/structure/B2678136.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2678138.png)

![5-{[2-(Diethylamino)-1,3-thiazol-5-yl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2678143.png)

![2-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2678150.png)
![N-(4-butylphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2678152.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2678153.png)

![1-benzyl-N~5~-(3-fluoro-4-methoxyphenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2678155.png)
![2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-chlorophenyl)ethanol](/img/structure/B2678156.png)